N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinylmethyl)benzamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.18992602 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibitors
Benzimidazole derivatives have been explored for their inhibitive action against the corrosion of steel in acidic solutions. Research demonstrated that these compounds, including morpholinylmethyl benzamide derivatives, exhibit significant inhibition efficiency, which increases with concentration. They act as mixed-type inhibitors, with studies leveraging electrochemical methods, spectroscopy, and surface analysis techniques to elucidate their protective mechanisms (Yadav et al., 2016).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides have been synthesized and assessed for their cardiac electrophysiological activity, revealing potential as selective class III agents. These compounds, including variants of morpholinylmethyl benzamide, showed promising efficacy in vitro and in vivo models for reentrant arrhythmias, comparable to known clinical candidates (Morgan et al., 1990).
Antitumor Properties
Research into N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, incorporating morpholinyl groups, has highlighted their antitumor potential. These compounds demonstrated efficacy in preliminary screenings, indicating their promise as anticancer agents (Horishny et al., 2020).
Antioxidant and Antidiabetic Effects
Benzimidazole derivatives with morpholinylmethyl groups have been synthesized and evaluated for their in vitro antioxidant activities and α-glucosidase inhibitory effects. These compounds showed significant scavenging activity and potential for managing oxidative stress and diabetes through inhibiting α-glucosidase, an enzyme implicated in carbohydrate digestion (Özil et al., 2018).
Antimicrobial and Anti-inflammatory Activities
New derivatives of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some degree of antimicrobial action. These activities suggest the multifaceted potential of morpholinylmethyl benzamide derivatives in therapeutic applications (Zablotskaya et al., 2013).
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(morpholin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-18(20-6-1-8-22-9-7-19-15-22)17-4-2-16(3-5-17)14-21-10-12-24-13-11-21/h2-5,7,9,15H,1,6,8,10-14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLXMRBQJSLAPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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